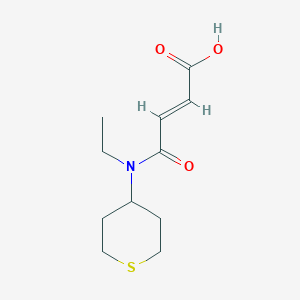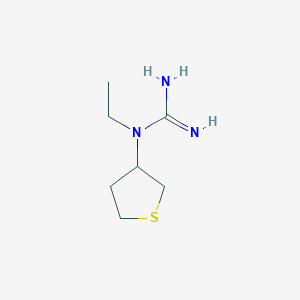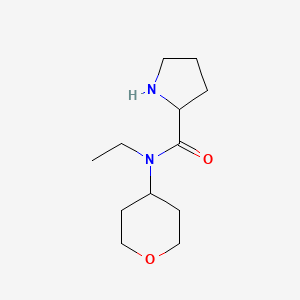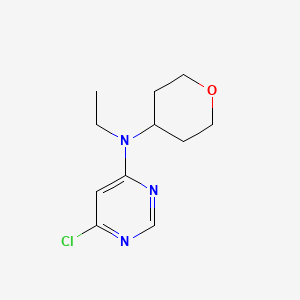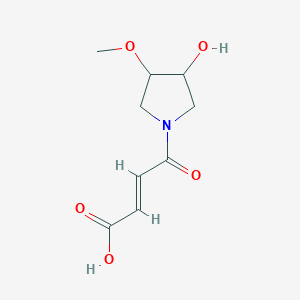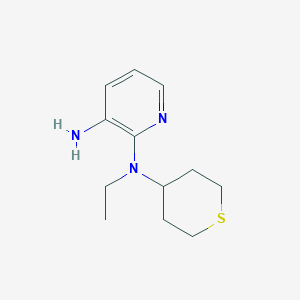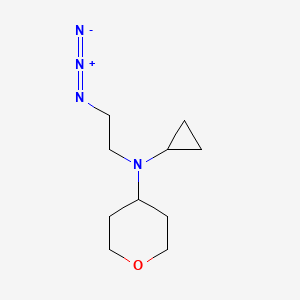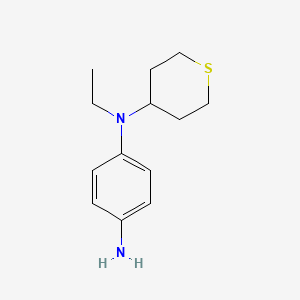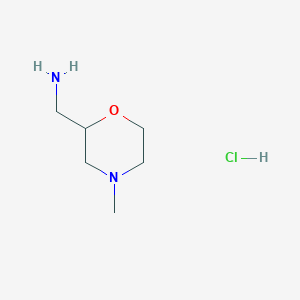
1-(4-Methyl-2-morpholinyl)methanamine hydrochloride
Descripción general
Descripción
1-(4-Methyl-2-morpholinyl)methanamine hydrochloride, also known as MMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMA is a derivative of amphetamine and has been synthesized and studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
Research demonstrates the utility of morpholine derivatives, such as 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride, in the development of neurokinin-1 (NK1) receptor antagonists. These compounds show promise in pre-clinical tests for efficacy in treating conditions like emesis and depression, showcasing high affinity and long central action durations (Harrison et al., 2001).
Synthetic Chemistry Innovations
The compound plays a crucial role in synthetic chemistry, particularly in novel syntheses of cis-3,5-disubstituted morpholine derivatives. For instance, transformations from aziridine to morpholine via electrophile-induced ring closure highlight innovative approaches to complex molecular constructions (D’hooghe et al., 2006).
Chiral Separations
In chiral chromatography, derivatives of 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride have been utilized to achieve the separation of enantiomers. This application underscores the compound's role in enhancing the understanding of molecular interactions and the development of analytical techniques (Bereznitski et al., 2002).
Antimicrobial Compound Development
Studies have also investigated the antimicrobial properties of compounds derived from 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride. These efforts lead to the creation of novel antimicrobial agents, showcasing moderate to very good activities against pathogenic strains (Thomas et al., 2010).
Catalysis in Organic Synthesis
The compound has found application in catalysis, particularly in hydrogenation reactions, indicating its utility in facilitating chemical transformations. This reflects its importance in developing efficient and selective catalysts for industrial and research purposes (Karabuğa et al., 2015).
Photopolymerization Initiators
Morpholine derivatives, including 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride, have been explored as photoinitiators in polymerization processes. Their role in initiating polymerization under UV/visible light showcases their potential in materials science and engineering applications (Ghosh et al., 1998).
Biodiesel Production
In the field of renewable energy, morpholine derivatives have catalyzed the synthesis of biodiesel from vegetable oils. The effectiveness of these catalysts in biodiesel production processes emphasizes their contribution to sustainable energy solutions (Ren et al., 2014).
Propiedades
IUPAC Name |
(4-methylmorpholin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-8-2-3-9-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOVEGXARBUQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-morpholinyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



